Product packaging for Abitol(Cat. No.:)

Abitol

Cat. No.: B11726015
M. Wt: 292.5 g/mol
InChI Key: KBAYQFWFCOOCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abitol is a trade name for Hydroabietyl Alcohol, a high molecular weight, primary monohydric alcohol derived from hydrogenated rosin acids . This technical compound is a colorless, very viscous, and tacky resinous liquid with a mild, characteristic woody odor . It is chemically defined as a mixture of tetra-, di-, and dehydroabietyl alcohols, a composition that contributes to its value in industrial research and development . In research applications, this compound serves as a critical tackifier and resinous plasticizer. Its tackiness, pale color, and compatibility with a wide range of resins, film-formers, and oils make it an excellent subject for studies focused on enhancing the performance of adhesives, lacquers, inks, and plastics . It is soluble in common organic solvents like alcohol, chloroform, and methanol, though it is largely insoluble in water . These properties allow researchers to explore its use as a modifier to improve the flexibility, workability, and adhesion of various polymer and coating formulations . Beyond material science, this compound is also identified as a component for investigation in the perfumery industry, where it may be used as a fragrance raw material . This compound is intended For Research Use Only and must not be used in diagnostic or therapeutic procedures, or as a food additive. It is not for personal use. Researchers should handle it in accordance with good laboratory practices, consulting the safety data sheet for proper handling and storage information, which recommends storage in a cool, dry place, protected from moisture and heat .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O B11726015 Abitol

Properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYQFWFCOOCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860113
Record name Abietan-18-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Advanced Derivatization of Methyl Dihydroabietate

Hydrolysis Pathways of Methyl Dihydroabietate Esters

Hydrolysis of methyl dihydroabietate involves the cleavage of the ester linkage, yielding dihydroabietic acid and methanol (B129727). smolecule.comevitachem.com This reaction can occur under acidic or basic conditions, typically in the presence of water and a suitable catalyst. smolecule.comevitachem.com The hydrolysis pathway is a fundamental transformation that can regenerate the parent carboxylic acid from the methyl ester.

Oxidation Reactions and Selective Functionalization

Oxidation of methyl dihydroabietate can lead to various oxidized derivatives, potentially altering its biological activity and stability. smolecule.comevitachem.com These reactions can introduce functional groups such as hydroxyl or carbonyl groups onto the molecule. Selective functionalization of specific sites within the complex abietane (B96969) structure is a key area of research.

Electrochemical Oxidation Strategies

Electrochemical oxidation is a technique that can be employed for the degradation or transformation of organic compounds. While general electrochemical oxidation processes for organic pollutants have been studied, including in the context of compounds present in sunscreens which can contain methyl dihydroabietate, specific detailed research findings solely on the electrochemical oxidation strategies applied directly and exclusively to methyl dihydroabietate are not extensively detailed in the provided search results. mdpi.combme.hu However, electrochemical methods can generate reactive species like hydroxyl radicals, which can facilitate the degradation of organic molecules. mdpi.com

Derivatization for Enhanced Stability

Derivatization strategies can be employed to enhance the stability of methyl dihydroabietate. While the provided information does not offer specific examples of derivatization of methyl dihydroabietate explicitly for enhanced stability, related compounds like hydroabietyl alcohol, a hydrogenated derivative of abietic acid, are noted for their improved chemical stability to oxidation due to reduced unsaturation. upichem.comnihs.go.jp Resins, in general, are prone to gradual oxidation, which can lead to darkening and affect solubility and compatibility. synthomer.com This suggests that modifying the structure, such as through hydrogenation or other derivatization that reduces reactive sites, could improve stability.

Transesterification and Other Ester Linkage Modifications

Methyl dihydroabietate, being a methyl ester, can undergo transesterification reactions. evitachem.com This process involves the exchange of the alcohol portion of the ester group with another alcohol, typically catalyzed by an acid or base. byjus.commasterorganicchemistry.com Transesterification allows for the formation of new esters with different alcohol components, which can modify the physical and chemical properties of the compound. smolecule.comevitachem.com This reaction is a common method for producing different alkyl esters from methyl esters. byjus.commasterorganicchemistry.comgoogle.com

Functional Group Interconversions for Novel Abietane Structures

Functional group interconversions on methyl dihydroabietate or related abietane structures are crucial for synthesizing novel compounds with potentially altered properties or biological activities. While direct examples focusing solely on methyl dihydroabietate are limited in the provided results, research on terpenoids, including abietane derivatives, explores strategies for selective functionalization of methyl groups and other C-H bonds. nih.govkyoto-u.ac.jp These strategies can involve oxidation, reduction, and substitution reactions to introduce or interconvert functional groups, leading to new abietane structures. nih.gov

Derivatization for Enhanced Analytical Characterization

Derivatization is a common technique used in analytical chemistry to modify compounds to improve their detectability or separation characteristics, particularly in techniques like gas chromatography-mass spectrometry (GC-MS). whiterose.ac.uknih.gov For enhanced analytical characterization of methyl dihydroabietate and related resin acids, derivatization can be employed to increase volatility or improve peak shape. whiterose.ac.uknih.gov For instance, silylation of hydroxyl groups is a derivatization method used to enhance volatility for trace detection of compounds. Analysis of pine rosin (B192284) acid methyl esters, including methyl dihydroabietate, has been performed using GC-MS, sometimes involving derivatization steps for sample preparation or enhanced detection. nih.gov

Introduction of Spectroscopic Probes and Tags

Derivatization can also involve the introduction of spectroscopic probes or tags onto the analyte molecule. These probes or tags are designed to enhance detection using various spectroscopic methods, often in conjunction with chromatography. Spectroscopic probes can include chromophores or fluorophores, which allow for detection using UV-Visible or fluorescence detectors, respectively. While less common for direct MS detection enhancement (compared to ionization-enhancing tags), these probes can be useful in hyphenated techniques where a spectroscopic detector is used in series with a mass spectrometer.

Advanced Analytical Characterization Techniques for Methyl Dihydroabietate and Its Derivatives

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are invaluable for determining the molecular structure of Methyl Dihydroabietate and its derivatives by probing their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for confirming the structure of Methyl Dihydroabietate and elucidating the stereochemistry at its chiral centers . Analysis of ¹H NMR spectra provides information about the different proton environments within the molecule, including the chemical shifts and coupling patterns that reveal connectivity and spatial arrangement. For Methyl Dihydroabietate, characteristic methyl protons signals can be observed . ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for each unique carbon atom. PubChem provides access to 1D ¹³C NMR spectra for Methyl Dihydroabietate nih.gov. The carbonyl carbon of the methyl ester group typically shows characteristic peaks in the ¹³C NMR spectrum . Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can provide crucial through-bond and through-space connectivity information, aiding in the complete assignment of NMR signals and confirmation of the molecular structure. Quantitative ¹H-NMR (qNMR) can also be applied for purity assessment of organic compounds, offering high precision and accuracy eurl-pesticides.eu.

Mass Spectrometry (MS) (e.g., GC-MS, LC-MS/MS, High-Resolution MS)

Mass Spectrometry (MS) techniques are essential for determining the molecular weight and obtaining structural information through fragmentation patterns. Coupled techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for the analysis of complex mixtures containing Methyl Dihydroabietate and its derivatives.

GC-MS is particularly suitable for the analysis of volatile and semi-volatile compounds like methyl esters of pine rosin (B192284) acids, including methyl dihydroabietate nih.govdrawellanalytical.comfrontiersin.org. The GC separates the components of a mixture based on their volatility and interaction with the stationary phase, while the MS detector provides mass spectral data for identification and quantification. GC-MS has been used to identify methyl dihydroabietate alongside other related esters like methyl dehydroabietate and methyl abietate in various samples nih.gov. PubChem also provides GC-MS data for Methyl Dihydroabietate nih.gov.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides accurate mass measurements that can confirm the elemental composition of Methyl Dihydroabietate and its derivatives researchgate.net. LC-MS/MS (tandem mass spectrometry) allows for further structural characterization by fragmenting selected ions and analyzing the resulting fragment ions, providing detailed insights into the molecular structure and potential modifications nihs.go.jp. LC-MS techniques are particularly useful for analyzing compounds that are less volatile or thermally labile than those suitable for GC-MS thermofisher.com. HPLC-MS can be used to ensure the molecular weight of the main peak and fragment peaks are identical to a reference standard for Methyl Dihydroabietate, aiding in confirming its identity and purity lookchem.com.

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information about the functional groups and molecular vibrations within a molecule. These techniques generate unique spectral fingerprints that can be used for identification and structural characterization.

FTIR spectroscopy involves the absorption of infrared light by molecular vibrations, providing information about the functional groups present. For Methyl Dihydroabietate, the ester carbonyl group (C=O) is expected to exhibit a characteristic strong absorption band in the infrared spectrum, typically around 1720-1735 cm⁻¹ . PubChem provides access to vapor phase IR spectra for Methyl Dihydroabietate nih.gov.

Raman spectroscopy, based on the inelastic scattering of light, also probes molecular vibrations and provides a complementary fingerprint to FTIR. Raman spectroscopy is sensitive to different types of molecular bonds and vibrations compared to FTIR gatewayanalytical.com. While specific research findings on the Raman spectrum of Methyl Dihydroabietate were not extensively detailed in the search results, Raman spectroscopy is a standard technique for characterizing organic compounds and can provide valuable structural information, particularly regarding carbon-carbon bonds and ring structures within the diterpenoid framework gatewayanalytical.comrsc.org. Both FTIR and Raman spectroscopy can be used in conjunction with microscopy for the analysis of small samples or for mapping the distribution of components in a mixture rsc.orgthermofisher.com.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic techniques are indispensable for separating Methyl Dihydroabietate from impurities and other components in a mixture, enabling the assessment of purity and determination of composition.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds. It is effective for separating Methyl Dihydroabietate and related diterpenoid esters based on their boiling points and interactions with the stationary phase of the GC column drawellanalytical.com. GC is often coupled with a Flame Ionization Detector (FID) for quantification or with a Mass Spectrometer (GC-MS) for identification and quantification nih.govfrontiersin.org. GC has been applied to the analysis of methyl esters of resin acids, including methyl dihydroabietate oup.com. The choice of GC column and operating conditions (e.g., temperature program, carrier gas flow rate) is crucial for achieving adequate separation of closely related isomers and derivatives. A durable high-temperature GC column has been reported for the analysis of mixtures of monomeric and dimeric resin acids, demonstrating the applicability of GC for analyzing such compounds oup.com.

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a versatile separation technique suitable for a wide range of compounds, including those that are less volatile or more polar than those analyzed by GC. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) utilize high pressures and small particle stationary phases to achieve high resolution and sensitivity.

Surface and Morphological Characterization Techniques (Relevant for Materials Science Applications)

Understanding the surface properties and morphology of materials incorporating methyl dihydroabietate and its derivatives is essential for tailoring their performance in various applications, such as coatings, adhesives, and polymers. Techniques like X-ray Photoelectron Spectroscopy, Electron Microscopy, and X-ray Diffraction offer complementary information for this purpose.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the outermost layers of a material msesupplies.comresearchgate.net. By irradiating a sample with X-rays, photoelectrons are emitted, and their kinetic energies are measured. The binding energies calculated from these measurements are characteristic of each element and its chemical environment msesupplies.com.

XPS can provide valuable information about the surface chemistry of methyl dihydroabietate and its derivatives in material formulations. This includes identifying the elements present, determining their relative concentrations, and elucidating the chemical bonding states of atoms like carbon and oxygen, which are key components of these organic compounds. For instance, changes in the chemical environment of carbon atoms (e.g., C-C, C-H, C-O, C=O bonds) can be identified by analyzing the C1s core level spectrum through deconvolution researchgate.net. The technique is particularly useful for analyzing the surface of polymers and can detect specific functional groups like alcohols, sometimes requiring derivatization for enhanced detection researchgate.net. The depth sensitivity of XPS is typically in the range of a few nanometers, making it ideal for studying surface modifications or the composition of thin films msesupplies.com.

Electron Microscopy (e.g., SEM, TEM)

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable tools for visualizing the surface topography, morphology, and internal structure of materials at high resolution researchgate.netresearchgate.net.

TEM, on the other hand, transmits electrons through a very thin sample, providing insights into the internal structure, crystallinity, and morphology at a much higher resolution, down to the nanoscale researchgate.netresearchgate.net. TEM can be used to study the dispersion of methyl dihydroabietate derivatives within a matrix material, the morphology of composite structures, or the size and shape of nanoparticles if the derivatives are incorporated into such systems researchgate.netresearchgate.net. Both SEM and TEM are highly versatile and complementary for comprehensive materials characterization researchgate.net.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique primarily used to determine the crystalline structure, phase composition, and crystallite size of materials iastate.edumdpi.comrms-foundation.ch. It is based on the diffraction of X-rays by the regular arrangement of atoms in a crystalline lattice, following Bragg's Law iastate.edu.

For methyl dihydroabietate and its derivatives, if they exist in a crystalline form within a material, XRD can provide crucial information about their solid-state structure. This includes identifying the specific crystalline phases present, determining the lattice parameters, and assessing the degree of crystallinity mdpi.comripublication.com. Changes in the XRD pattern can indicate structural modifications, phase transformations, or changes in crystallite size due to processing or environmental factors mdpi.comscirp.org. While XRD is most informative for crystalline materials, amorphous materials produce a broad, diffuse pattern rather than sharp diffraction peaks mdpi.com. Powder XRD is commonly used for analyzing polycrystalline samples, while single-crystal XRD can provide detailed atomic arrangement information if suitable crystals are available iastate.edu.

Advanced Techniques for In-Situ Reaction Monitoring and Catalyst Characterization

When methyl dihydroabietate or its derivatives are involved in catalytic processes, advanced in-situ techniques are invaluable for monitoring reactions in real-time and characterizing the catalyst under relevant operating conditions. In-situ methods allow researchers to gain a deeper understanding of reaction mechanisms, identify active sites, and study catalyst deactivation phenomena without exposing the catalyst to ambient conditions mdpi.comresearchgate.netmdpi.com.

These techniques often involve coupling a catalytic reactor with analytical instruments. For instance, in-situ XPS can monitor changes in the surface composition and chemical states of a catalyst during a reaction, providing insights into the active species and intermediates formed mdpi.com. Quasi in-situ XPS, where the catalyst is transferred from the reactor to the XPS chamber with minimal exposure, can also provide valuable information, although true in-situ measurements under reaction conditions are preferred mdpi.com.

Other advanced in-situ techniques relevant to catalyst characterization include temperature-programmed analyses (such as TPR, TPD, and TPO) and pulse chemisorption, which can be performed using specialized in-situ catalyst characterization systems researchgate.netmdpi.com. These techniques help determine the number and dispersion of active sites, assess the reducibility or oxidizability of the catalyst, and identify species adsorbed on the catalyst surface researchgate.netmdpi.com.

Computational Chemistry and Theoretical Investigations of Methyl Dihydroabietate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are essential tools for exploring the structural and dynamic properties of chemical compounds. These methods allow for the investigation of molecular behavior under different conditions and provide a theoretical basis for understanding experimental observations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about properties such as molecular geometry, energy levels, charge distribution, and spectroscopic parameters chemrxiv.orguniv-rennes.frnih.gov. These theoretical results can often be compared with experimental spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra, to validate the computational models and gain a deeper understanding of the molecule's characteristics chemrxiv.orgnih.govscirp.orgresearchgate.net. For instance, DFT calculations can predict vibrational frequencies corresponding to different functional groups within the molecule, aiding in the assignment of experimental IR and Raman bands scirp.orgresearchgate.net. Similarly, DFT can be used to calculate NMR chemical shifts, which can be compared with experimental NMR spectra to confirm the molecular structure nih.govscirp.orgresearchgate.net. Time-Dependent DFT (TD-DFT) can be employed to study electronic excited states and predict UV-Vis spectra, providing insights into the molecule's absorption properties chemrxiv.orgnih.govresearchgate.net.

Conformational Analysis and Energy Landscapes

Conformational analysis is concerned with the study of the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds rsc.orgbiorxiv.org. The energy associated with each conformation can be mapped to create a conformational energy landscape, which illustrates the relative stability of different conformers and the energy barriers between them rsc.orgbiorxiv.orgresearchgate.netnih.govnih.gov. Computational methods, such as potential energy surface scans and molecular dynamics simulations, can be used to explore the conformational space of methyl dihydroabietate and identify low-energy conformers biorxiv.orgnih.gov. Understanding the conformational preferences of methyl dihydroabietate is important as its biological activity, physical properties, and interactions with other substances can be influenced by its shape rsc.org. The complexity of the conformational space increases with the size and flexibility of the molecule, and advanced sampling techniques may be required to adequately explore the energy landscape biorxiv.orgnih.gov.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to develop predictive models that correlate the structural features of molecules with their macroscopic properties . By calculating various molecular descriptors (numerical representations of molecular structure and properties) and using statistical methods, QSPR models can be built to predict properties of interest for methyl dihydroabietate without the need for experimental measurements . These properties could include physical properties like boiling point or density, or other relevant characteristics. QSPR studies can be valuable for screening large numbers of compounds, guiding experimental efforts, and designing molecules with desired properties.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with each other or with a surrounding environment over time mdpi.comnih.govuq.edu.audoe.gov. MD simulations can provide insights into intermolecular forces such as Van der Waals interactions, electrostatic interactions, and hydrogen bonding, which govern the behavior of methyl dihydroabietate in different phases or in mixtures mdpi.comnih.govdoe.govucl.ac.uk. By simulating the movement of atoms and molecules according to classical mechanics and a defined force field, researchers can investigate properties like diffusion, viscosity, and the formation of aggregates or complexes mdpi.comuq.edu.au. MD simulations can be used to study the interactions of methyl dihydroabietate with solvents, polymers, or biological systems, which is relevant for understanding its behavior in various applications or environments mdpi.comuq.edu.au. Analysis of MD trajectories can provide information on radial distribution functions, interaction energies, and the dynamics of molecular motion mdpi.comnih.gov.

Machine Learning and Artificial Intelligence in Abietane-Related Materials Design

Intermolecular Interactions and Supramolecular Assemblies Involving Methyl Dihydroabietate

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, Van der Waals Forces, π-π Stacking)

Methyl dihydroabietate possesses a methyl ester group and a complex hydrocarbon ring structure evitachem.com. The ester group contains polar C=O and C-O bonds, which can participate in dipole-dipole interactions and potentially act as hydrogen bond acceptors. The hydrogen atoms on the carbon atoms adjacent to the ester oxygen could potentially act as very weak hydrogen bond donors, although ester hydrogens are generally poor donors. The presence of oxygen atoms in the ester group allows for the possibility of hydrogen bonding with suitable hydrogen bond donors in its environment stackexchange.com.

The large hydrocarbon portion of the molecule, consisting of saturated rings and an isopropyl group, contributes significantly to Van der Waals forces, specifically London dispersion forces evitachem.com. These forces arise from temporary fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in neighboring molecules. Given the size and complexity of the methyl dihydroabietate molecule, these dispersion forces are expected to be substantial and play a significant role in its bulk properties and interactions with nonpolar substances.

The abietane (B96969) structure of methyl dihydroabietate is primarily saturated evitachem.com. Unlike compounds with extensive aromatic systems, significant π-π stacking interactions are not expected to be a dominant force in the interactions of methyl dihydroabietate. However, if in a mixture with aromatic compounds, weak interactions between the saturated rings and pi systems could potentially occur.

Principles of Self-Assembly and Ordered Structures

The self-assembly of molecules into ordered structures is driven by a balance of attractive and repulsive intermolecular forces. For methyl dihydroabietate, the interplay between the polar ester group and the large nonpolar hydrocarbon core would dictate its self-assembly behavior. In polar environments like water, the hydrophobic effect would likely drive the aggregation of the nonpolar tails, while the ester groups might orient towards the aqueous phase or interact with other polar molecules. In nonpolar environments, dipole-dipole interactions between ester groups could play a more significant role in directing assembly.

While specific research on the self-assembly of pure methyl dihydroabietate into highly ordered structures like micelles or vesicles is not detailed in the provided results, its use as a film former suggests an ability to create organized layers or networks specialchem.comgoogle.comgoogle.com. The formation of stable films involves molecules arranging themselves at an interface or on a surface through intermolecular forces.

Co-crystallization and Solid-State Interactions

Co-crystallization involves the formation of crystalline structures containing two or more different molecular species. The ability of methyl dihydroabietate to co-crystallize with other compounds would depend on its molecular shape, size, and functional groups, which allow for favorable packing arrangements and intermolecular interactions (such as Van der Waals forces and potential hydrogen bonding) with the co-former molecule in the solid state nih.gov.

Solid-state interactions of methyl dihydroabietate are relevant to its physical form and stability. The arrangement of molecules in the solid state is determined by the cumulative effect of all intermolecular forces. Studies involving techniques like solid-state NMR or X-ray crystallography could provide detailed information about these interactions and the resulting crystal packing, although such specific studies on methyl dihydroabietate were not prominently found in the search results. Analysis of amber, which contains diterpenes like methyl dehydroabietate, utilizes solid-state 13C NMR, indicating the applicability of such techniques to this class of compounds blaypublishers.comresearchgate.net.

Role in Multi-component Systems and Interfacial Science

Methyl dihydroabietate is utilized in various multi-component systems, particularly in cosmetic formulations and adhesives, where it functions as a plasticizer, tackifier, film former, or viscosity-controlling agent synthomer.comalibaba.comglooshi.comspecialchem.comgoogle.comstenutz.eucosmileeurope.eu. Its role in these systems is a direct consequence of its intermolecular interactions with other components.

As a film former, methyl dihydroabietate influences the properties of interfaces, such as the interface between a coating and a surface, or the interface between different phases in an emulsion specialchem.comgoogle.com. Its ability to reduce surface tension or modify interfacial energy is crucial for creating stable films and dispersions. In sunscreens, for instance, it can increase water resistance, suggesting its interaction with both the sunscreen active ingredients and the water phase at the skin surface specialchem.comchemicalbook.comwordpress.com.

In multi-component mixtures, methyl dihydroabietate's solubility and compatibility with various resins, polymers, and oils are critical to its function synthomer.comalibaba.com. Its interactions with these diverse chemical species involve a combination of Van der Waals forces, and potentially dipole-dipole interactions or weak hydrogen bonding with compatible functional groups present in the other components. For example, its compatibility with nitrocellulose, ethylcellulose, and various resins and waxes indicates favorable intermolecular interactions that allow for homogeneous mixing and desired performance characteristics in applications like lacquers, inks, and adhesives synthomer.comalibaba.com. Its use as a solubilizer for compounds like avobenzone (B1665848) and oxybenzone (B1678072) in sunscreens highlights its ability to interact favorably with and disperse other organic molecules specialchem.com.

The behavior of methyl dihydroabietate in these complex systems and at interfaces is a key aspect of its applied science, driven by the fundamental intermolecular forces discussed earlier.

Structure Property Relationships of Methyl Dihydroabietate in Advanced Materials Science

Integration into Polymer Matrices and Composite Materials

Methyl dihydroabietate finds application in various materials, including its use as a plasticizer and/or tackifier in plastics, lacquers, inks, and adhesives. scielo.brspecialchem.commdpi.com Its compatibility with various resins, film-formers, and oils facilitates its incorporation into polymer matrices. scielo.br The integration of methyl dihydroabietate into polymer systems can influence the material's processing characteristics and final properties. scielo.brspecialchem.commdpi.com It is present in the formulations of products such as sunscreens, where it can contribute to film formation and product stability. incidecoder.comincidecoder.comsustaimarket.comcosmeticsandtoiletries.comulprospector.comamazon.sa

Mechanical Reinforcement and Modulus Enhancement

The incorporation of various fillers and reinforcements into polymer matrices is a common strategy to enhance mechanical properties such as strength and stiffness (Young's modulus). google.comgoogle.comgoogle.com However, methyl dihydroabietate is primarily recognized for its role as a plasticizer. google.com Plasticizers are typically added to polymers to decrease rigidity and elastic modulus, increase elongation at break, and improve toughness. scielo.brspecialchem.comdiva-portal.orgsemanticscholar.org This suggests that, in many applications, methyl dihydroabietate would likely reduce the modulus of a polymer matrix rather than reinforce it. While the general principles of mechanical reinforcement in composites are widely studied, specific research findings detailing the use of methyl dihydroabietate for mechanical reinforcement or modulus enhancement in polymer composites are not available in the provided information.

Modulating Thermal Stability and Degradation Profiles

The thermal stability and degradation behavior of polymers and composites are critical properties for their performance in various applications. The addition of fillers and additives can influence these characteristics. cosmeticsandtoiletries.comamazon.saresearchgate.netspecialchem.comfrontiersin.org While the general impact of various substances on polymer thermal degradation has been investigated, specific detailed research on how methyl dihydroabietate modulates the thermal stability or degradation profiles of different polymer matrices is not present in the provided search results. One product containing methyl dihydroabietate is noted to have thermal stability up to 85°C, but this reflects the stability of the formulated product rather than a direct effect of methyl dihydroabietate on the intrinsic thermal degradation of a base polymer at higher temperatures. incidecoder.com

Surface Modification and Interfacial Engineering Applications

Surface properties and interfacial interactions play a significant role in the performance of materials, particularly in applications like coatings, adhesives, and composites. epo.org Modifying material surfaces and engineering interfaces can improve properties such as wettability, adhesion, and compatibility between different components. google.commdpi.comresearchgate.netepo.org Methyl dihydroabietate's presence in formulations for sunscreens and cosmetics suggests an influence on surface characteristics, such as contributing to water resistance and gloss. specialchem.comresearchgate.net It is also noted as a film-forming agent in some applications. specialchem.comulprospector.comresearchgate.net However, detailed research specifically focused on utilizing methyl dihydroabietate for intentional surface modification or sophisticated interfacial engineering in advanced materials science is not provided in the examined literature.

Environmental Persistence and Degradation Pathways of Methyl Dihydroabietate

Mechanisms of Abiotic Degradation

Abiotic degradation refers to the breakdown of methyl dihydroabietate through non-biological processes, primarily driven by energy from sunlight (photolysis) and chemical reactions like oxidation.

Photolytic Degradation Processes

Photolytic degradation involves the breakdown of a compound when it absorbs light energy, typically from sunlight epa.govmdpi.com. While general information on the photolysis of organic compounds exists, specific detailed studies on the photolytic degradation of methyl dihydroabietate were not extensively found in the search results. However, related compounds like methyl abietate and methyl neoabietate have been shown to absorb oxygen under aeration in the dark, yielding complex oxidation products, but methyl dihydroabietate was not detected among the oxidation products in one study involving air-oxygen oxidation in the presence of alpha-pinene (B124742) or chloroform (B151607) core.ac.uk. Some organic filters used in sunscreens, which can contain methyl dihydroabietate as an inactive ingredient mdpi.comincidecoder.comwordpress.com, are known to degrade in aqueous environments through direct or indirect photolysis mdpi.com. Direct photolysis depends on the compound's ability to absorb UV radiation, while indirect photolysis involves photosensitizers mdpi.com.

Chemical Oxidation Pathways

Chemical oxidation involves reactions with oxidizing agents present in the environment. Methyl dihydroabietate, possessing an ester functional group and a bicyclic structure, can undergo oxidation reactions evitachem.comsmolecule.com. Studies on related resin acids indicate that they can be oxidized, yielding various products core.ac.uk. For instance, abietic acid can yield dehydroabietic acid and other complex oxidation products when kept in chloroform in the presence of air core.ac.uk. While methyl dihydroabietate itself was not detected as an oxidation product in one specific study on the autoxidation of resin acids core.ac.uk, the potential for oxidation exists due to its chemical structure. Advanced oxidation processes have been explored for the removal of emerging pollutants, including some components found in sunscreens which may contain methyl dihydroabietate mdpi.com. These processes can lead to a decrease in organic content, indicating the breakdown of the compounds mdpi.com.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of methyl dihydroabietate by living organisms, primarily microorganisms like bacteria and fungi nih.govresearchgate.net.

Microbial Metabolism and Enzymatic Breakdown

Microbial degradation is a significant pathway for the removal of organic compounds from the environment nih.govresearchgate.netresearchgate.net. Microorganisms, particularly bacteria, have evolved metabolic pathways to utilize various organic compounds as carbon and energy sources nih.govresearchgate.net. While specific detailed metabolic pathways for the microbial degradation of methyl dihydroabietate were not extensively detailed in the search results, studies have investigated the microbial degradation of related resin acids, including methyl dehydroabietate rsc.org. Resin acids, which are structurally similar to dihydroabietic acid (the precursor to methyl dihydroabietate), can be microbially transformed jyu.finih.gov. The ability of bacterial isolates to degrade dehydroabietic acid can correlate with their ability to grow on other abietane-type derivatives nih.gov. This suggests that microorganisms capable of breaking down related resin acids may also be involved in the degradation of methyl dihydroabietate. Enzymatic breakdown, often involving dioxygenases under aerobic conditions, plays a key role in the microbial degradation of organic compounds researchgate.net.

Environmental Fate in Various Compartments

The environmental fate of methyl dihydroabietate in various compartments (soil, water, and air) is determined by a combination of degradation processes and physical-chemical properties like water solubility, volatility, and sorption epa.goveuropa.euresearchgate.net.

Studies on related resin acids indicate their presence in aquatic environments and sediments, particularly in areas affected by industrial effluents jyu.fitandfonline.com. The persistence of these compounds can vary depending on environmental conditions and the presence of active microbial communities jyu.finih.gov. For instance, anaerobic conditions can lead to slower degradation and the formation of persistent transformation products like retene (B1680549) from abietic-type resin acids jyu.fi. Aerobic conditions generally favor more complete degradation jyu.fi.

Considering methyl dihydroabietate's origin from pine resin and its use in various products, its release into the environment is possible. Its fate would then be governed by the interplay of photolysis, oxidation, and microbial degradation, as well as its partitioning behavior between air, water, and soil. Further research would be needed to quantify its persistence and identify specific transformation products in different environmental matrices.

Emerging Research Frontiers and Future Directions for Methyl Dihydroabietate

Innovations in Advanced Catalysis and Reaction Design

Research into advanced catalysis and reaction design involving methyl dihydroabietate is an evolving area. The synthesis of methyl dihydroabietate itself often involves catalytic processes, such as the catalytic hydrogenation of abietic acid to dihydroabietic acid using palladium or platinum catalysts, followed by esterification. evitachem.com

While direct research on using methyl dihydroabietate as a catalyst or in the design of novel catalytic reactions is not extensively detailed in the provided information, advancements in catalysis for related chemical transformations suggest potential future directions. For instance, transition-metal-catalyzed C-H alkylation of methyl heteroarenes with alcohols represents a method for constructing C-C bonds rsc.org, and while not directly applied to methyl dihydroabietate, such methodologies could potentially be explored for functionalizing the abietane (B96969) scaffold. Similarly, research into catalysis for the synthesis of compounds like methyl methacrylate (B99206) highlights the ongoing development of catalytic systems for producing valuable chemicals, including those derived from renewable resources. researchgate.net

The exploration of novel catalysts, including supported metal nanoparticles, for various reactions like the degradation of organic pollutants designlife-cycle.com or the hydrogenation of fatty acid methyl esters pipettebaby.com, indicates a broader trend in catalysis research that could eventually encompass transformations involving methyl dihydroabietate or its derivatives. The inherent chemical functionalities of methyl dihydroabietate, including its ester group and the possibility of modifying its cyclic structure, present opportunities for designing novel reactions and catalytic processes that leverage these features.

Advancements in Sustainable Materials Science and Engineering

Methyl dihydroabietate is gaining attention within sustainable materials science and engineering, largely due to its origin from renewable pine resin. smolecule.comevitachem.com Its incorporation into products like sunscreens highlights its use as a plant-derived ingredient in formulations aiming for improved sustainability profiles. nih.govgoogle.comuoa.grsdu.dkmdpi.com

The development of biotechnological approaches for producing methyl dihydroabietate from renewable resources further underscores its relevance in sustainable chemistry. smolecule.com This aligns with the broader focus in sustainable materials science on utilizing bio-based feedstocks and developing environmentally friendly production methods. mpg.de As a component in materials, methyl dihydroabietate's properties, such as its emollient and viscosity-controlling characteristics, contribute to the performance of sustainable formulations, particularly in personal care products. smolecule.comglooshi.comresearchgate.net

Future directions in this area may involve exploring methyl dihydroabietate as a building block for developing new bio-based polymers, resins, or other materials with tailored properties. Its rigid cyclic structure combined with the flexible ester group offers potential for creating materials with unique mechanical, thermal, or surface characteristics. Research into replacing synthetic ingredients with sustainable natural alternatives in various material applications provides a framework for further integrating methyl dihydroabietate into sustainable materials solutions. mpg.de

Development of Novel Synthetic Routes for Complex Abietane Scaffolds

The synthesis of methyl dihydroabietate is typically achieved through the hydrogenation of abietic acid followed by esterification. smolecule.comevitachem.com However, research into novel synthetic routes for complex abietane scaffolds, including biotechnological methods and alternative chemical transformations, represents an active area of investigation.

Biotechnological approaches, such as microbial fermentation, are being explored as sustainable alternatives for producing methyl dihydroabietate from renewable resources. smolecule.com These methods offer the potential for more environmentally friendly synthesis compared to traditional chemical routes.

Theoretical Prediction and Rational Design of Abietane-Based Materials

Theoretical prediction and rational design play an increasingly important role in the development of new materials, including those based on natural product scaffolds like abietanes. Computational chemistry methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, can be employed to understand the properties and behavior of methyl dihydroabietate and to design new materials incorporating its structure. ontosight.ainih.govlookchem.commdpi.comgovinfo.gov

These computational tools can be used to predict the stability of methyl dihydroabietate under various conditions, analyze its interactions with other molecules, and model its behavior in different material matrices. Rational design approaches, which rely on a detailed understanding of the relationship between chemical structure and material properties, can guide the modification of the methyl dihydroabietate scaffold or its incorporation into novel material systems to achieve desired functionalities.

While specific examples of theoretical prediction and rational design applied directly to the creation of novel materials based on methyl dihydroabietate are not extensively detailed in the provided information, the general application of these methods in materials science, including the accelerated discovery of new inorganic materials and the design of materials with specific properties using diterpenes as building blocks, indicates a clear potential for their application to methyl dihydroabietate in future research.

Methodological Advancements in Characterization and Analytical Techniques

Accurate characterization and analysis are crucial for understanding the properties and behavior of methyl dihydroabietate in various applications. Methodological advancements in analytical techniques are continuously improving the ability to detect, identify, and quantify this compound and its potential transformation products.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been used for the analysis of methyl dihydroabietate in complex matrices like vaping liquids. Other spectroscopic methods, including HPLC-MS, H-NMR, and IR spectroscopy, are standard tools for confirming the structure and purity of methyl dihydroabietate.

Ongoing advancements in analytical methodologies, such as those discussed for the characterization of organic residues in archaeological contexts or the evaluation of emerging pollutants like sunscreens in wastewater, contribute to the broader analytical toolbox available for studying methyl dihydroabietate. These advancements include improvements in sensitivity, selectivity, and the ability to perform non-destructive analysis, which are valuable for both fundamental research and monitoring the presence and fate of methyl dihydroabietate in various environmental and consumer products. The application of advanced mass spectrometry techniques also continues to evolve, offering more detailed structural information and improved detection limits.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.